4-bromo-5-methyl-7-nitro-2,1,3-benzothiadiazole
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Overview
Description
4-bromo-5-methyl-7-nitro-2,1,3-benzothiadiazole is an organic compound belonging to the benzothiadiazole family. This compound is characterized by the presence of a bromine atom at the fourth position, a methyl group at the fifth position, and a nitro group at the seventh position on the benzothiadiazole ring. It is known for its applications in various fields, including materials science and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-methyl-7-nitro-2,1,3-benzothiadiazole typically involves the following steps:
Nitration: The starting material, 5-methyl-2,1,3-benzothiadiazole, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the seventh position.
Bromination: The nitrated product is then subjected to bromination using bromine or a bromine source like N-bromosuccinimide (NBS) to introduce the bromine atom at the fourth position.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-bromo-5-methyl-7-nitro-2,1,3-benzothiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid can reduce the nitro group.
Coupling: Palladium-catalyzed coupling reactions, such as Suzuki or Heck coupling, can be employed.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Reduction: 4-amino-5-methyl-7-nitro-2,1,3-benzothiadiazole.
Coupling: Biaryl compounds or other complex structures.
Scientific Research Applications
4-bromo-5-methyl-7-nitro-2,1,3-benzothiadiazole has several applications in scientific research:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.
Biological Studies: Employed in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 4-bromo-5-methyl-7-nitro-2,1,3-benzothiadiazole depends on its application:
In Materials Science: It acts as an electron-accepting material in organic electronic devices.
In Medicinal Chemistry: It may interact with specific enzymes or receptors, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-bromo-7-nitro-2,1,3-benzothiadiazole: Lacks the methyl group at the fifth position.
5-methyl-7-nitro-2,1,3-benzothiadiazole: Lacks the bromine atom at the fourth position.
4-bromo-5-methyl-2,1,3-benzothiadiazole: Lacks the nitro group at the seventh position.
Uniqueness
4-bromo-5-methyl-7-nitro-2,1,3-benzothiadiazole is unique due to the specific combination of substituents, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications where precise molecular interactions are crucial, such as in the design of organic electronic materials and targeted pharmaceuticals.
Properties
CAS No. |
18392-78-4 |
---|---|
Molecular Formula |
C7H4BrN3O2S |
Molecular Weight |
274.1 |
Purity |
95 |
Origin of Product |
United States |
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